![molecular formula C8H9BrMg B14390770 Magnesium, bromo[(4-methylphenyl)methyl]- CAS No. 89980-67-6](/img/structure/B14390770.png)
Magnesium, bromo[(4-methylphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium, bromo[(4-methylphenyl)methyl]- is an organometallic compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a [(4-methylphenyl)methyl] group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Magnesium, bromo[(4-methylphenyl)methyl]- typically involves the reaction of 4-methylbenzyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction can be represented as follows:
4-methylbenzyl bromide+Mg→Magnesium, bromo[(4-methylphenyl)methyl]-
Industrial Production Methods
In industrial settings, the production of Grignard reagents like Magnesium, bromo[(4-methylphenyl)methyl]- is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and improve the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo[(4-methylphenyl)methyl]- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in nucleophilic substitution reactions.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous ether solvent.
Substitution Reactions: Often uses halides or other electrophiles.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4), while reducing agents can include lithium aluminum hydride (LiAlH4).
Major Products Formed
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Result from nucleophilic substitution reactions.
Scientific Research Applications
Magnesium, bromo[(4-methylphenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of drug intermediates.
Industry: Applied in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Magnesium, bromo[(4-methylphenyl)methyl]- involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The magnesium atom plays a crucial role in stabilizing the negative charge on the carbon atom, facilitating the nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
- Phenylmagnesium bromide
- Methylmagnesium bromide
- Ethylmagnesium bromide
Comparison
Magnesium, bromo[(4-methylphenyl)methyl]- is unique due to the presence of the [(4-methylphenyl)methyl] group, which imparts specific reactivity and selectivity in chemical reactions. Compared to other Grignard reagents, it offers distinct advantages in the synthesis of substituted aromatic compounds.
Properties
CAS No. |
89980-67-6 |
|---|---|
Molecular Formula |
C8H9BrMg |
Molecular Weight |
209.37 g/mol |
IUPAC Name |
magnesium;1-methanidyl-4-methylbenzene;bromide |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-7-3-5-8(2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
JFIDEVMHMZKARO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)[CH2-].[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Diphenylthieno[3,4-b]pyrazine](/img/structure/B14390687.png)
![(Bicyclo[2.2.1]heptan-2-ylidene)acetic acid](/img/structure/B14390693.png)

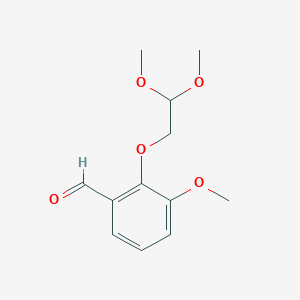
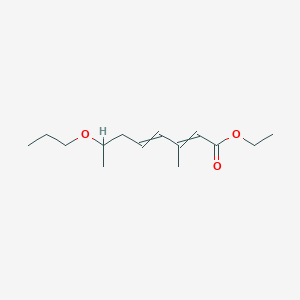



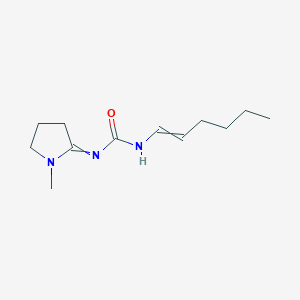
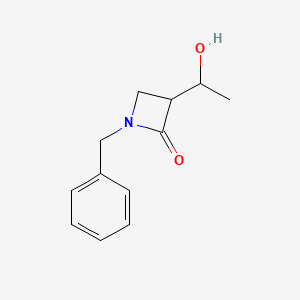
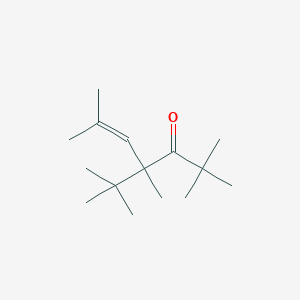
![4,4'-[Octane-1,6-diylbis(oxy)]dianiline](/img/structure/B14390766.png)
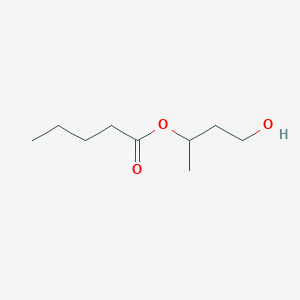
![4-[6-(3-Acetyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutan-2-yl acetate](/img/structure/B14390775.png)
